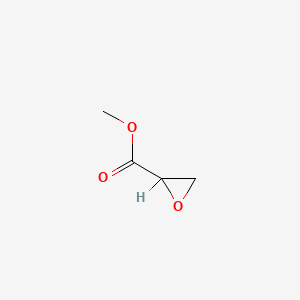

Methyl oxirane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNYRRVISWJDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963378 | |

| Record name | Methyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-50-5 | |

| Record name | Methyl 2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiranecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"methyl oxirane-2-carboxylate chemical properties"

An In-depth Technical Guide to Methyl Oxirane-2-Carboxylate: Properties, Synthesis, and Applications

Introduction: A Versatile Chiral Building Block

This compound, also known as methyl glycidate, is a bifunctional organic compound featuring a highly strained and reactive epoxide ring directly attached to a methyl ester. Its molecular formula is C₄H₆O₃.[1][2] This structure imparts a unique reactivity profile, making it a valuable electrophilic intermediate in a wide array of chemical transformations. The presence of a chiral center at the C2 position of the oxirane ring means the molecule exists as two enantiomers, (R)- and (S)-methyl oxirane-2-carboxylate.

For researchers and professionals in drug development, the stereochemical purity of this compound is of paramount importance. The (R)-enantiomer, in particular, serves as a high-value chiral building block for the asymmetric synthesis of complex molecular architectures with precise three-dimensional control.[1] This guide provides a comprehensive technical overview of the core chemical properties, synthesis strategies, reactivity, and applications of this compound, with a focus on its role in modern pharmaceutical and chemical research.

Core Physicochemical and Structural Properties

This compound is a colorless liquid at room temperature, soluble in common organic solvents like alcohols, ethers, and ketones.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl glycidate, Methyl 2,3-epoxypropanoate | [2][4] |

| CAS Number | 4538-50-5 (racemic) | [2] |

| 111058-32-3 ((R)-enantiomer) | [5] | |

| 118712-39-3 ((S)-enantiomer) | [6] | |

| Molecular Formula | C₄H₆O₃ | [1][2] |

| Molecular Weight | 102.09 g/mol | [1][2] |

| Boiling Point | 164-166 °C | [3] |

| Melting Point | -45 °C | [3] |

| SMILES | COC(=O)C1CO1 | [2] |

Molecular Structure and Stereochemistry

The core of this compound's utility lies in its stereochemistry. The C2 carbon is a stereocenter, giving rise to (R) and (S) enantiomers. The defined stereochemistry of these enantiomers is essential for constructing bioactive molecules, as the biological activity of a drug often depends on a single, specific enantiomer.[1]

Reactivity Profile: The Role of the Epoxide Ring

The chemical behavior of this compound is dominated by the high ring strain of the three-membered epoxide. This makes it an excellent electrophile, susceptible to nucleophilic attack, which leads to ring-opening. This reactivity is the cornerstone of its application as a synthetic intermediate.[1]

The ring-opening can be catalyzed by both acids and bases, and the regioselectivity of the attack (i.e., whether the nucleophile attacks C2 or C3) is influenced by the reaction conditions and the nature of the nucleophile.

-

Basic or Neutral Conditions: Nucleophiles typically attack the less substituted carbon (C3) via an Sₙ2 mechanism, driven by sterics.

-

Acidic Conditions: The epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.

| Technique | Data Summary | Source(s) |

| ¹³C NMR | Spectra are available in public databases. | [2][7] |

| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center provides reference spectra showing major fragmentation peaks. | [2][7] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for reference. | [2][7] |

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. [3][4]

-

Pharmaceuticals: The (R)-enantiomer is a crucial intermediate in the synthesis of oxazolidinone antibiotics, a critical class of drugs for treating resistant bacterial infections. [1]The specific (R) configuration is essential for ensuring optimal binding to bacterial ribosomes, which is the basis of their potent antimicrobial activity. [1]It is also a precursor for certain β-adrenergic blocking agents (β-blockers) used to treat cardiovascular conditions, where its specific stereochemistry dictates selective receptor interaction, enhancing therapeutic efficacy and minimizing side effects. [1]* General Synthesis: Its bifunctional nature allows it to be used in the synthesis of various heterocyclic compounds. [3]

Experimental Protocol: Enantioselective Synthesis via Kinetic Resolution

The following protocol is a representative example of a hydrolytic kinetic resolution (HKR) to isolate an enantiomer of an epoxide. This self-validating system demonstrates how one enantiomer can be selectively reacted away to yield the other in high purity. To obtain (R)-methyl oxirane-2-carboxylate, the corresponding (S,S)-catalyst would be employed to hydrolyze the (S)-enantiomer.

Objective: To resolve racemic this compound, selectively hydrolyzing the (S)-enantiomer to recover the unreacted (R)-enantiomer with high enantiomeric excess.

Materials:

-

Racemic this compound

-

(S,S)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) complex (Jacobsen's catalyst)

-

Acetic Acid (glacial)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Catalyst Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (S,S)-cobalt catalyst in THF. Add glacial acetic acid and stir the solution in open air for 30-60 minutes. The color change indicates the oxidation of Co(II) to the active Co(III) species.

-

Reaction Setup: Cool the activated catalyst solution to 0 °C using an ice bath.

-

Substrate Addition: Add the racemic this compound to the cooled catalyst solution.

-

Initiation of Resolution: Add deionized water dropwise to the reaction mixture. The amount should be approximately 0.5 to 0.6 equivalents relative to the racemic epoxide.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining epoxide.

-

Quenching and Extraction: Once the reaction has reached approximately 50-55% conversion (maximizing the yield and ee of the desired enantiomer), quench the reaction. Dilute the mixture with diethyl ether and water.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by flash column chromatography to isolate the pure (R)-methyl oxirane-2-carboxylate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Flammable Liquid: It is a flammable liquid and vapor (H226). [2][8]* Irritant: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2][8] Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood. [9]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [3]* Keep away from heat, sparks, open flames, and other ignition sources. [8][9]* Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective.

- ChemBK. (2024). This compound.

- Cayman Chemical. (2025). Safety Data Sheet - PMK methyl glycidate.

- Benchchem. (n.d.). (R)-Methyl Oxirane-2-Carboxylate|High-Purity Chiral Epoxide.

- Lukgasgo233. (n.d.). Chemical Composition and Applications of BMK Methyl Glycidate.

- PubChem. (n.d.). This compound.

- Apollo Scientific. (2023). This compound.

- Sigma-Aldrich. (n.d.). This compound | 4538-50-5.

- Apicule. (n.d.). This compound (CAS No: 4538-50-5) API Intermediate Manufacturers.

- Kang, M. (2020). Synthesis of this compound from Acrylic acid for Subsequent Copolymerization of Plant-derived Epoxide Monomers. Senior Independent Study Theses. Paper 8999.

- Benchchem. (n.d.). An In-depth Technical Guide to (R)-methyl oxirane-2-carboxylate: Molecular Structure, Stereochemistry, and Applications.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Glycidyl methacrylate, stabilized.

- Apollo Scientific. (n.d.). 4538-50-5 Cas No. | this compound.

- Oakwood Chemical. (n.d.). (R)-Methyl oxirane-2-carboxylate.

- Sigma-Aldrich. (n.d.). (S)-Methyl oxirane-2-carboxylate.

Sources

- 1. (R)-Methyl Oxirane-2-Carboxylate|High-Purity Chiral Epoxide [benchchem.com]

- 2. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. apicule.com [apicule.com]

- 5. (R)-Methyl oxirane-2-carboxylate [oakwoodchemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

A Technical Guide to Methyl Oxirane-2-Carboxylate: Nomenclature, Synthesis, and Applications in Drug Development

Abstract

Methyl oxirane-2-carboxylate, a bifunctional molecule featuring both an epoxide and a methyl ester, is a cornerstone chiral building block in modern organic synthesis. Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a versatile precursor to a wide array of complex, enantiomerically pure pharmaceutical intermediates. The inherent ring strain of the oxirane moiety makes it a highly reactive electrophile, amenable to stereospecific ring-opening reactions, while the ester group provides a convenient handle for further synthetic transformations. This technical guide provides an in-depth analysis of its nomenclature, physicochemical properties, predominant synthetic strategies, and core reactivity. Furthermore, it explores its application in the synthesis of pharmaceutically relevant scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Physicochemical Properties

A precise understanding of a molecule's nomenclature is fundamental for unambiguous scientific communication. This section clarifies the IUPAC-approved name for the target compound and lists its common synonyms and key physical and spectral properties.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1][2]. This name is derived by treating the three-membered ether ring as the parent heterocycle, "oxirane"[3][4]. The carbon atoms of the oxirane ring are numbered starting from the oxygen atom as position 1, with the first substituent receiving the lowest possible locant, which in this case is 2[5][6]. The substituent at position 2 is a methoxycarbonyl group, leading to the full name.

Common Synonyms and Identifiers

In commercial and academic literature, several synonyms are frequently used, often reflecting its common synthetic origins or structural features. It is crucial for researchers to recognize these alternative names.

-

Methyl 2,3-epoxypropanoate[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties are essential for identification, purity assessment, and predicting behavior in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₃ | [1][2][7] |

| Molecular Weight | 102.09 g/mol | [1][2][9] |

| CAS Number | 4538-50-5 (Racemate) | [1][2][7] |

| 111058-32-3 ((R)-enantiomer) | [10][11][12] | |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 164-166 °C; 97.4 °C (Predicted) | [7][9] |

| Melting Point | -45 °C | [7] |

| Density | 1.246 g/cm³ (Predicted) | [9] |

| SMILES | COC(=O)C1CO1 | [1][2] |

| InChI Key | YKNYRRVISWJDSR-UHFFFAOYSA-N | [1] |

Table 1: Key Physicochemical Properties.

| Spectroscopic Data | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ ~3.8 (s, 3H, -OCH₃), ~3.4 (dd, 1H, oxirane CH), ~3.0 (dd, 1H, oxirane CH₂), ~2.8 (dd, 1H, oxirane CH₂) |

| ¹³C NMR (CDCl₃) | δ ~170 (-C=O), ~52 (-OCH₃), ~48 (oxirane CH), ~47 (oxirane CH₂) |

| IR Spectroscopy | ~1750 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, epoxide), ~850 cm⁻¹ (C-O stretch, epoxide ring) |

Table 2: Characteristic Spectroscopic Data.

Strategic Synthesis of this compound

The utility of this compound in drug development is intrinsically linked to the ability to synthesize it in an enantiomerically pure form. The (R)-enantiomer, in particular, is a valuable chiral intermediate[10][11]. Industrial and laboratory syntheses predominantly rely on two strategic approaches: asymmetric epoxidation and kinetic resolution.

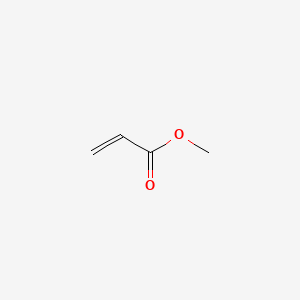

Asymmetric Epoxidation

This elegant approach involves the direct, stereoselective epoxidation of an achiral olefin precursor, typically methyl acrylate[10]. The causality behind this strategy lies in the use of a chiral catalyst that creates a chiral environment around the double bond. This environment sterically and electronically favors the delivery of the oxygen atom to one specific face of the alkene, resulting in the preferential formation of one enantiomer.

Causality of Catalytic Action: Transition metal complexes, often paired with chiral ligands such as tartrate derivatives or BINOL, are frequently employed. The chiral ligand coordinates to the metal center, creating a defined three-dimensional space that forces the substrate (methyl acrylate) and the oxidant (e.g., an organic peroxide) to adopt a specific orientation, leading to high enantiomeric excess (ee)[10].

Figure 1: Conceptual workflow for asymmetric epoxidation.

Kinetic Resolution

An alternative and widely used industrial method is kinetic resolution. This process begins with an inexpensive racemic mixture of this compound. One enantiomer is then selectively removed through a reaction that proceeds at a different rate for each enantiomer, leaving the desired, unreacted enantiomer behind[10].

Expertise in Application: Enzymatic resolutions are particularly powerful. A lipase, for instance, can selectively hydrolyze the ester functionality of the (S)-enantiomer in the presence of water, converting it into the corresponding carboxylic acid. The unreacted (R)-enantiomer retains its ester group and can be separated from the water-soluble carboxylate salt. The primary limitation of classical kinetic resolution is a theoretical maximum yield of 50% for the desired enantiomer[10].

Figure 2: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Synthesis via Epoxidation of Methyl Acrylate

This protocol describes a general, non-enantioselective synthesis for producing racemic this compound, which serves as a self-validating system for further kinetic resolution.

-

Reaction Setup: To a solution of methyl acrylate (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add sodium bicarbonate (2.0 eq) as a buffer. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a different Rf value than the methyl acrylate spot.

-

Workup: Once the reaction is complete, filter the mixture to remove the sodium bicarbonate and the m-chlorobenzoic acid byproduct. Wash the filtrate sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

-

Characterization (Self-Validation): Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with reference data.

Chemical Reactivity: The Nucleophilic Ring-Opening

The synthetic value of this compound stems from the high reactivity of the epoxide ring. The significant angle strain in the three-membered ring makes it susceptible to ring-opening by a wide variety of nucleophiles. This reaction is the key step in its use as a synthetic intermediate[7].

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening is a classic Sₙ2 reaction. The nucleophile directly attacks one of the electrophilic carbons of the epoxide.

Causality and Regioselectivity: The attack preferentially occurs at the less sterically hindered carbon atom. In this compound, this is the C3 position. This high regioselectivity is a cornerstone of its predictable reactivity in synthesis. The reaction results in an inversion of stereochemistry at the center of attack.

Figure 3: Mechanism of base-catalyzed ring-opening.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making the ring a much better leaving group and activating the epoxide carbons toward nucleophilic attack.

Expertise and Mechanistic Insight: The nature of the transition state is more complex and has Sₙ1-like character. The positive charge is better stabilized by the carbon atom that is more substituted (C2, due to the electron-withdrawing ester). Consequently, the nucleophile attacks preferentially at the more substituted C2 position. This provides a powerful method for controlling the regioselectivity of the ring-opening reaction, complementary to the base-catalyzed pathway.

Figure 4: Mechanism of acid-catalyzed ring-opening.

Applications in Drug Discovery and Development

The structural features of this compound make it an exceptionally useful scaffold for pharmaceutical synthesis.

-

Chiral Intermediate: It is a key starting material for producing enantiopure drugs. For example, the (R)-enantiomer is used in the preparation of antibacterial oxazolidinones, a critical class of antibiotics[12].

-

Versatile Precursor: The predictable and regioselective ring-opening allows for the introduction of a wide range of functional groups, leading to diverse molecular architectures. This is invaluable in lead optimization campaigns.

-

Role of the Methyl Group: While the methyl group in this molecule is part of the ester, the strategic introduction of methyl groups elsewhere in a drug molecule is a powerful tactic in medicinal chemistry. The "magic methyl" effect, where adding a methyl group can dramatically increase potency or improve pharmacokinetic properties, highlights the importance of small alkyl groups in modulating biological activity[13][14][15]. The synthesis of analogs using building blocks like this compound is central to exploring such effects.

Safety and Handling

As an organic compound, this compound requires appropriate safety measures in a laboratory setting.

-

Hazards: It is considered a flammable liquid and vapor[16]. It may cause eye and skin irritation upon direct contact[7]. Inhalation of vapors should be avoided.

-

Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn[7][16]. Ignition sources should be avoided.

Conclusion

This compound is a high-value chemical intermediate whose utility in research and industry, particularly for drug development, is well-established. Its clear IUPAC nomenclature, well-defined physicochemical properties, and versatile reactivity profile make it a reliable tool for synthetic chemists. The sophisticated strategies developed for its enantioselective synthesis, coupled with the predictable regiochemistry of its ring-opening reactions, empower scientists to construct complex chiral molecules with precision and efficiency. A thorough understanding of its chemistry, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 145751, this compound. PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. PharmaChem. [Link]

-

ChemBK (2024). This compound. ChemBK. [Link]

-

Chem LibreTexts (n.d.). Ethers & Epoxides. University of California, Davis. [Link]

-

Jarassophon, N. (n.d.). Ethers and Epoxides. Kasetsart University. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11159297, 2-Methyloxirane-2-carboxylic acid. PubChem. [Link]

-

Kang, M. (2020). Synthesis of this compound from Acrylic acid for Subsequent Copolymerization of Plant-derived Epoxide Monomers. Senior Independent Study Theses, The College of Wooster. [Link]

-

Oregon State University (n.d.). Nomenclature of Ethers and Epoxides. Oregon State University. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6429578, 2-Carboxymethyl-oxirane-2-carboxylic acid methyl ester. PubChem. [Link]

-

BioOrganics (n.d.). (R)-Glycidic Acid Methyl Ester. BioOrganics. [Link]

-

LookChem (n.d.). Cas 4538-50-5, Glycidic acid methyl ester. LookChem. [Link]

-

Leah4sci (2013). Naming Epoxides and Oxiranes using IUPAC Nomenclature. YouTube. [Link]

-

Chad's Prep (2018). 13.4 Nomenclature of Epoxides. YouTube. [Link]

-

Oakwood Chemical (n.d.). (R)-Methyl oxirane-2-carboxylate. Oakwood Chemical. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146578, methyl (2S,3S)-3-phenyloxirane-2-carboxylate. PubChem. [Link]

-

Organic Syntheses (n.d.). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Organic Syntheses. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91600766, 3,4-MDP-2-P methyl glycidate. PubChem. [Link]

-

PubChemLite (2025). This compound (C4H6O3). PubChemLite. [Link]

-

apicule (n.d.). This compound (CAS No: 4538-50-5) API Intermediate Manufacturers. apicule. [Link]

-

Crotti, P., et al. (1985). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives. The Journal of Organic Chemistry. [Link]

-

Ataman Kimya (n.d.). 2-METHYLOXIRANE. Ataman Kimya. [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154728659, (R)-Methyl 3-(tert-butoxy)-2-hydroxypropanoate. PubChem. [Link]

-

Wikipedia (2024). Methyl propionate. Wikipedia. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 518800, Methyl 2-hydroxy-3-phenylpropanoate. PubChem. [Link]

-

Juniper Publishers (2021). Magic Methyl Effects in Drug Design. Biomedical Journal of Scientific & Technical Research. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12308230, methyl (2R,3S)-3-hydroxy-2,3-diphenylpropanoate. PubChem. [Link]

-

Josa-Culleré, L., & Ganesan, A. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521128, Methyl 3-hydroxy-2-methylpropanoate. PubChem. [Link]

-

De Zotti, M., et al. (2018). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules. [Link]

Sources

- 1. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 4538-50-5 | AChemBlock [achemblock.com]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. Nomenclature of Ethers and Epoxides [sites.science.oregonstate.edu]

- 5. chem.flas.kps.ku.ac.th [chem.flas.kps.ku.ac.th]

- 6. youtube.com [youtube.com]

- 7. chembk.com [chembk.com]

- 8. Cas 4538-50-5,Glycidic acid methyl ester | lookchem [lookchem.com]

- 9. 4538-50-5 CAS MSDS (Glycidic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. BioOrganics [bioorganics.biz]

- 12. (R)-Glycidic Acid Methyl Ester | CymitQuimica [cymitquimica.com]

- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to Methyl Oxirane-2-Carboxylate

Introduction: Unveiling a Versatile Chiral Building Block

Methyl oxirane-2-carboxylate, registered under CAS number 4538-50-5, is a reactive and highly valuable chiral building block in modern organic synthesis.[1] Also known by its synonyms, methyl glycidate and methyl 2,3-epoxypropionate, this compound's significance lies in its strained three-membered epoxide ring coupled with an adjacent ester functionality.[2] This unique structural arrangement provides two electrophilic sites, rendering it susceptible to a variety of nucleophilic ring-opening reactions, thereby enabling the stereocontrolled introduction of complex functionalities. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a critical intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of this compound, with a focus on its role in drug development and research.

Physicochemical Properties and Identification

A clear identification of this compound is paramount for its safe and effective use. The following table summarizes its key physicochemical properties and identifiers.

| Property | Value | Source |

| CAS Number | 4538-50-5 | PubChem[3] |

| Molecular Formula | C4H6O3 | PubChem[3] |

| Molecular Weight | 102.09 g/mol | PubChem[3] |

| IUPAC Name | This compound | apicule[1] |

| Synonyms | Methyl glycidate, Methyl 2,3-epoxypropionate | apicule[1], ChemicalBook[2] |

| Appearance | Colorless liquid | ChemBK[4] |

| Boiling Point | 164-166 °C | ChemBK[5] |

| Density | ~1.246 g/cm³ (Predicted) | ChemicalBook[2] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones. | ChemBK[4] |

Synthesis of this compound: A Tale of Chirality

The synthesis of this compound can be approached through several methodologies, with the choice of route often dictated by the desired stereochemistry of the final product. For many pharmaceutical applications, obtaining a single enantiomer is crucial, necessitating the use of asymmetric synthesis or chiral resolution techniques.

Racemic Synthesis: The Foundation

A straightforward approach to racemic this compound involves the epoxidation of methyl acrylate. A common laboratory-scale preparation involves the in situ generation of a peroxy acid, for example, by reacting acetone with a persulfate salt, which then epoxidizes the double bond of methyl acrylate.[4][6]

Enantioselective Synthesis: The Pursuit of Purity

The demand for enantiomerically pure this compound in drug synthesis has driven the development of sophisticated asymmetric methods. Two dominant strategies in an industrial setting are asymmetric epoxidation and kinetic resolution.

-

Asymmetric Epoxidation: This elegant approach directly installs the chiral center during the formation of the epoxide ring. It typically employs a prochiral starting material, such as methyl acrylate, and a chiral catalyst to direct the oxidant to one face of the double bond.

-

Kinetic Resolution: This method starts with a racemic mixture of this compound and selectively reacts one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Enzymatic kinetic resolution, utilizing lipases or esterases, is a particularly powerful and widely used technique.

Below is a detailed protocol for the hydrolytic kinetic resolution of racemic this compound, a common method for obtaining the enantiomerically pure compound.

Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Methyl Oxirane-2-Carboxylate

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Objective: To resolve racemic this compound to obtain the (R)- or (S)-enantiomer in high enantiomeric excess.

Materials:

-

Racemic this compound

-

Chiral Salen-Cobalt catalyst (e.g., Jacobsen's catalyst)

-

Deionized water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chiral Salen-Cobalt catalyst in the chosen organic solvent.

-

Addition of Substrate: To the catalyst solution, add the racemic this compound.

-

Initiation of Resolution: Add a stoichiometric amount of deionized water to the reaction mixture. The amount of water is critical and should be carefully controlled.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the resolution can be monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining epoxide.

-

Workup: Once the desired enantiomeric excess is achieved, quench the reaction by adding more organic solvent and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting enantiomerically enriched this compound can be further purified by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Chiral Catalyst: The choice of the chiral Salen-Cobalt catalyst is crucial as its specific stereochemistry determines which enantiomer of the starting material will be preferentially hydrolyzed.

-

Stoichiometric Water: The limited amount of water ensures that only one enantiomer is substantially hydrolyzed, allowing for the separation of the unreacted enantiomer.

-

Reaction Monitoring: Careful monitoring is essential to stop the reaction at the optimal point to maximize both the yield and the enantiomeric excess of the desired product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. Nucleophiles can attack either of the two carbon atoms of the epoxide, leading to ring-opening. The regioselectivity of this attack is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon (C3) via an SN2 mechanism. In contrast, under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds with a greater degree of SN1 character, with the nucleophile attacking the more substituted carbon (C2) that can better stabilize a partial positive charge.

Caption: Regioselectivity of Nucleophilic Ring-Opening of this compound.

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a chiral hydroxy ester moiety makes it particularly valuable.

-

Synthesis of Chiral Intermediates: It is a precursor for more complex chiral building blocks, such as methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, which is a key intermediate in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension and angina.[6]

-

Synthesis of Bioactive Molecules: this compound is used in the synthesis of DL-Indole-3-lactic Acid-d5, an isotopically labeled analog of a metabolite with various biological activities.[2][7] It is also a reagent in the synthesis of 2-hydroxy-1-(1H-indol-3-yl)-4-methylpentan-3-one, which has shown weak antibacterial activity.[2]

The following workflow illustrates the general utility of this compound in the synthesis of a hypothetical chiral drug candidate.

Caption: Generalized workflow for the use of this compound in chiral drug synthesis.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor and can cause skin and eye irritation.[3][8] It may also cause respiratory irritation.[3] Therefore, proper safety precautions are essential during its handling and storage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[8][9]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use spark-proof tools and explosion-proof equipment.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[6]

-

Spill Response: In case of a spill, remove all ignition sources and clean up immediately using an absorbent material.[8]

Conclusion

This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its unique reactivity, coupled with the availability of efficient enantioselective synthetic routes, makes it an indispensable tool for the construction of complex, stereochemically defined molecules. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4538-50-5,Glycidic acid methyl ester. Retrieved from [Link]

-

apicule. (n.d.). This compound (CAS No: 4538-50-5) API Intermediate Manufacturers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 2,3-epoxypropionate. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Glycidic acid methyl ester | 4538-50-5 [chemicalbook.com]

- 3. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. (R)-Methyl Oxirane-2-Carboxylate|High-Purity Chiral Epoxide [benchchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl Oxirane-2-carboxylate: Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on methyl oxirane-2-carboxylate (also known as methyl glycidate). We will delve into its fundamental properties, robust synthesis and characterization protocols, core reactivity, and its pivotal role as a high-value chiral intermediate in the pharmaceutical industry.

Core Introduction: The Utility of a Strained Ring

This compound is a bifunctional organic molecule featuring a reactive three-membered epoxide ring and an ester group. This structural combination makes it an exceptionally versatile building block in organic synthesis. The inherent ring strain of the epoxide allows for facile, stereocontrolled ring-opening reactions, providing a powerful method for introducing complex functionality. In the context of drug development, chiral variants of this molecule are of paramount importance, serving as key precursors for setting precise stereocenters in complex active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be rigorously confirmed before its use in any synthetic sequence.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction setup, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl glycidate, Methyl 2,3-epoxypropanoate | [1] |

| CAS Number | 4538-50-5 | [1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 97.4 ± 15.0 °C (predicted) | [2] |

| Density | 1.246 ± 0.06 g/cm³ (predicted) | [2] |

Predicted Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this compound is not readily accessible, we can reliably predict its key spectroscopic features based on its structure and data from closely related analogs, such as ethyl 2,3-epoxypropanoate.[3] This predictive analysis is a critical skill for any synthetic chemist.

¹H NMR (Predicted, based on ethyl ester analog[3]): The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

-

-OCH₃ (Methyl Ester) : A sharp singlet at approximately δ 3.8 ppm . The integration value will be 3H.

-

-CH- (Epoxide, C2) : A doublet of doublets at approximately δ 3.4-3.5 ppm (1H). It is coupled to the two diastereotopic protons on C3.

-

-CH₂- (Epoxide, C3) : Two separate signals, each a doublet of doublets, between δ 2.8 and 3.0 ppm (2H). These protons are diastereotopic and will couple with each other (geminal coupling) and with the C2 proton (vicinal coupling).

¹³C NMR (Predicted): The carbon spectrum will be simple, showing four distinct signals.

-

C=O (Ester Carbonyl) : Expected in the δ 168-172 ppm range.

-

-OCH₃ (Ester Methyl) : Expected around δ 52-53 ppm .

-

-CH- (Epoxide, C2) : Expected around δ 49-51 ppm .

-

-CH₂- (Epoxide, C3) : Expected around δ 45-47 ppm .

Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides crucial information about the functional groups present.

-

C=O Stretch (Ester) : A very strong, sharp absorption band around 1735-1750 cm⁻¹ .[4]

-

C-H Stretch (sp³) : Absorptions just below 3000 cm⁻¹, typically in the 2950-3000 cm⁻¹ range.

-

Epoxide Ring Vibrations : A characteristic set of absorptions. Look for the symmetric ring "breathing" mode around 1250 cm⁻¹ and two other strong bands for asymmetric C-O-C stretching (~950-810 cm⁻¹ ) and symmetric C-O-C stretching (~880-750 cm⁻¹ ).

Mass Spectrometry (MS) (Predicted): Under electron ionization (EI), the molecular ion (M⁺) peak at m/z = 102 would be expected. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃), which would lead to a prominent fragment at m/z = 71 . Another key fragment would be the methoxycarbonyl ion [CH₃OC=O]⁺ at m/z = 59 .

Synthesis Methodology: From Commodity Chemicals to Chiral Building Blocks

The industrial synthesis of enantiomerically pure this compound often relies on the asymmetric epoxidation of methyl acrylate. However, a robust and accessible laboratory-scale synthesis can be achieved via the alkylation of a glycidate salt, a procedure adapted from a well-established Organic Syntheses protocol.[3]

Experimental Protocol: Two-Step Synthesis via Potassium Glycidate

This protocol provides a reliable pathway to racemic this compound. The intermediate potassium salt can be derived from chiral starting materials if an enantiomerically pure product is desired.

Step 1: Preparation of Potassium 2,3-Epoxypropanoate (Potassium Glycidate) This step involves the epoxidation of an acrylic acid salt followed by saponification. The rationale here is to use simple, inexpensive starting materials to generate the key epoxide intermediate.

-

Materials : 2-Bromoacrylic acid, Potassium Hydroxide (KOH), Ethanol.

-

Procedure :

-

Dissolve crude 2,3-dibromopropanoic acid (prepared from acrylic acid and bromine) in absolute ethanol and cool to -20 °C in a cryocooler or dry ice/acetone bath.

-

Under an inert nitrogen atmosphere, slowly add a filtered solution of potassium hydroxide in absolute ethanol. The base serves a dual purpose: deprotonating the carboxylic acid and promoting the intramolecular Sₙ2 reaction to form the epoxide ring by displacing the bromide.

-

Maintain the reaction at low temperature for 2 hours, then allow it to warm to 0 °C and stir for an additional 14 hours.

-

Filter the solution to remove precipitated potassium bromide (KBr).

-

Carefully reduce the solvent volume by half via rotary evaporation (without heating) to precipitate the product, potassium glycidate, as a salt.

-

Step 2: Alkylation to form this compound This is a classic esterification via alkylation of a carboxylate salt.

-

Materials : Potassium glycidate (from Step 1), Dimethyl sulfate, Benzyltriethylammonium chloride (phase-transfer catalyst), Dichloromethane (DCM).

-

Procedure :

-

Suspend the potassium glycidate salt in dichloromethane.

-

Add one equivalent of benzyltriethylammonium chloride. This phase-transfer catalyst is crucial for solubilizing the ionic glycidate salt in the organic solvent, thereby facilitating the reaction.

-

Add dimethyl sulfate dropwise to the suspension at room temperature. Dimethyl sulfate is a potent and cost-effective methylating agent. Caution : Dimethyl sulfate is highly toxic and carcinogenic; handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to destroy any excess dimethyl sulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Core Reactivity: The Power of Ring-Opening

The synthetic utility of this compound stems from the predictable and often highly stereoselective and regioselective ring-opening of its epoxide. The outcome is dictated by the reaction conditions (acidic vs. basic) and the nature of the nucleophile.

-

Under Basic or Nucleophilic Conditions (Sₙ2-type) : Strong, unhindered nucleophiles (e.g., N₃⁻, RS⁻, R₂CuLi) will attack the less sterically hindered carbon atom (C3). This is the kinetically favored pathway and results in a product where the nucleophile is attached to C3 and a hydroxyl group is formed at C2. This is the most common and synthetically useful pathway.

-

Under Acidic Conditions (Sₙ1-like) : The reaction proceeds via a protonated epoxide intermediate. The nucleophile then attacks the carbon atom that can best stabilize the partial positive charge. In this case, the electron-withdrawing ester group at C2 destabilizes an adjacent carbocation. Therefore, even under acidic conditions, attack at C3 is often favored, though mixtures can occur depending on the specific acid and nucleophile used.

Caption: Regioselectivity of nucleophilic ring-opening.

Application in Drug Development: Case Studies

The true value of a building block is demonstrated through its successful incorporation into high-value targets. Chiral glycidic esters are cornerstones in the synthesis of several blockbuster drugs.

Case Study: Diltiazem Synthesis

Diltiazem is a calcium channel blocker used to treat hypertension and angina. A key step in its synthesis involves the ring-opening of a substituted glycidic ester, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate.

-

The Key Reaction : The synthesis starts with the Darzens condensation between p-anisaldehyde and methyl chloroacetate to form the glycidic ester.

-

Ring-Opening : This chiral epoxide is then reacted with 2-aminothiophenol. The nucleophilic thiol group attacks the C3 position of the epoxide, leading to a highly diastereoselective ring-opening.

-

Cyclization : The resulting amino alcohol intermediate is then cyclized to form the core benzothiazepine ring structure of Diltiazem.

This application perfectly illustrates the use of the glycidate's reactivity to install two adjacent stereocenters and a key portion of the drug's heterocyclic core in a single, efficient step.

Case Study: Taxol® (Paclitaxel) Side-Chain

Taxol is one of the most effective chemotherapeutic agents ever developed. Its complex structure includes a unique C-13 side chain, N-benzoyl-(2R,3S)-phenylisoserine, which is critical for its anticancer activity. The efficient construction of this side chain in its correct stereochemical configuration is a major challenge in the semi-synthesis of the drug.

Chiral glycidic esters serve as precursors for this side chain. A typical strategy involves the ring-opening of an appropriate (2R, 3S)-phenyl glycidic ester with a nitrogen nucleophile, such as an azide or an amine. This reaction sets the crucial C2 (hydroxyl) and C3 (amino) stereocenters. Subsequent functional group manipulations, including N-benzoylation, yield the desired side chain, which is then attached to the baccatin III core of the Taxol molecule.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards : It is classified as a flammable liquid and vapor. It is also an irritant, known to cause skin irritation, serious eye irritation, and potential respiratory irritation.

-

Handling Precautions :

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Conclusion

This compound is a deceptively simple molecule whose value lies in the latent reactivity of its strained epoxide ring. For the drug development professional, it represents a powerful tool for the stereocontrolled synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity patterns, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 145751, this compound. Retrieved January 5, 2026 from [Link].

-

ChemBK (2024). This compound. Retrieved January 5, 2026 from [Link].

-

Koppenhoefer, B.; Schurig, V. (1993). (S)-Ethyl 2,3-Epoxypropanoate. Organic Syntheses, Coll. Vol. 8, p.272; Vol. 66, p.160. Retrieved from [Link].

-

University of California, Los Angeles (UCLA). IR Absorption Table. Retrieved January 5, 2026 from [Link].

-

Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Retrieved from [Link].

-

LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026 from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. Retrieved January 5, 2026 from [Link].

-

Yu, I., & Eng, C. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Accounts of chemical research, 56(10), 1231–1246. Retrieved from [Link].

-

Wang, Z., & Chen, J. (2010). A Strategy to Synthesize Taxol Side Chain and (-)-epi Cytoxazone via Chiral Brønsted Acid-Rh2(OAc)4 Co-catalyzed Enantioselective Three-Component Reactions. Organic Letters, 12(1), 100-103. Retrieved from [Link].

Sources

Chiral Synthesis of Methyl Oxirane-2-Carboxylate: A Senior Application Scientist's Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Significance of Chiral Glycidic Esters

Methyl oxirane-2-carboxylate, also known as glycidic ester, is a cornerstone chiral building block in modern organic synthesis. Its unique trifunctional nature—comprising an epoxide, an ester, and a chiral center—renders it an exceptionally versatile intermediate for the synthesis of a vast array of complex, high-value molecules. In the pharmaceutical industry, the enantiomeric purity of this compound is paramount, as it directly translates to the stereochemical integrity and, ultimately, the therapeutic efficacy and safety of active pharmaceutical ingredients (APIs). For instance, it is a critical precursor for the synthesis of diltiazem, a widely used calcium channel blocker, and various taxol side-chains. This guide provides an in-depth exploration of the principal methodologies for the chiral synthesis of this compound, grounded in mechanistic understanding and practical, field-proven insights.

I. Asymmetric Epoxidation of α,β-Unsaturated Esters: A Direct Approach

The most direct and atom-economical route to enantiomerically enriched this compound is the asymmetric epoxidation of a suitable α,β-unsaturated ester, such as methyl acrylate or methyl crotonate. This approach has been dominated by several powerful catalytic systems.

A. Organocatalytic Epoxidation: The Shi Epoxidation

The use of chiral ketones as organocatalysts, particularly fructose-derived ketones, has emerged as a robust method for the epoxidation of electron-deficient olefins. The Shi epoxidation, which utilizes a chiral ketone catalyst in the presence of a stoichiometric oxidant like potassium peroxymonosulfate (Oxone), is a prime example.

Mechanism of Action: The catalytic cycle begins with the reaction between the chiral ketone and Oxone to form a highly reactive, chiral dioxirane intermediate. This dioxirane then acts as the oxygen-transfer agent, epoxidizing the α,β-unsaturated ester in a stereocontrolled manner. The facial selectivity is dictated by the steric and electronic interactions between the substrate and the chiral dioxirane in the transition state.

Experimental Protocol: Shi Epoxidation of Methyl Acrylate

-

Catalyst Preparation: The fructose-derived catalyst (1,2:4,5-di-O-isopropylidene-β-D-fructopyranose) is prepared according to established literature procedures.

-

Reaction Setup: To a cooled (0 °C) solution of methyl acrylate (1.0 eq) in a buffered solvent system (e.g., acetonitrile/aqueous EDTA) is added the chiral ketone catalyst (0.1-0.3 eq).

-

Oxidant Addition: A solution of Oxone (1.5-2.0 eq) and potassium carbonate (as a buffer) in water is added slowly over several hours to maintain a controlled reaction rate and temperature.

-

Quenching and Extraction: Upon completion (monitored by TLC or GC), the reaction is quenched with sodium thiosulfate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired methyl (R)-oxirane-2-carboxylate.

B. Metal-Catalyzed Epoxidation: Lanthanide-Based Lewis Acids

Chiral lanthanide complexes, particularly those employing BINOL-derived ligands, have proven to be effective Lewis acid catalysts for the asymmetric epoxidation of α,β-unsaturated esters. These systems typically use an oxidant such as tert-butyl hydroperoxide (TBHP).

Causality in Catalyst Design: The choice of the lanthanide metal (e.g., Ytterbium, Lanthanum) and the specific BINOL ligand is critical. The large ionic radii of lanthanides allow for high coordination numbers, creating a flexible yet well-defined chiral pocket around the metal center. This pocket orchestrates the precise orientation of both the unsaturated ester and the peroxide, leading to high levels of enantioselectivity.

II. Kinetic Resolution: A Pathway to High Enantiopurity

Kinetic resolution offers a powerful alternative for obtaining highly enantioenriched this compound from a racemic mixture. This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiopure starting material or the derivatized product.

A. Hydrolytic Kinetic Resolution (HKR) via Chiral (salen)Co(III) Catalysts

The Jacobsen hydrolytic kinetic resolution (HKR) is a landmark method in asymmetric catalysis and is exceptionally well-suited for the resolution of terminal epoxides, including racemic this compound. This reaction utilizes a chiral (salen)cobalt(III) complex as the catalyst to hydrolyze one enantiomer selectively, leaving the other enantiomer unreacted and in high enantiomeric excess.

Mechanism and Self-Validating System: The (salen)Co(III) catalyst activates a molecule of water, which then acts as a nucleophile. The chiral salen ligand creates a specific three-dimensional environment that preferentially binds and activates one enantiomer of the epoxide for nucleophilic attack by the cobalt-bound hydroxide. For instance, the (R,R)-(salen)Co(III) catalyst will selectively hydrolyze the (R)-enantiomer of the epoxide, leaving behind the (S)-enantiomer with high enantiopurity. The inherent trustworthiness of this protocol lies in its high selectivity factor (krel), often exceeding 200, which guarantees that the recovered epoxide will have a very high enantiomeric excess (typically >99% ee) at approximately 50% conversion.

Diagram: Hydrolytic Kinetic Resolution (HKR) Workflow

A Comprehensive Guide to the Spectroscopic Characterization of Methyl Oxirane-2-Carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for methyl oxirane-2-carboxylate (also known as methyl glycidate), a valuable chiral building block in synthetic organic chemistry. Understanding the distinct spectroscopic signatures of this molecule is paramount for researchers and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the purity of synthesized materials. This document will delve into the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the underlying principles and practical methodologies for its acquisition and interpretation.

Introduction

This compound (C₄H₆O₃, Molar Mass: 102.09 g/mol ) is a bifunctional molecule containing both an epoxide and a methyl ester.[1] This combination of reactive functional groups makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The inherent strain of the three-membered oxirane ring and the electrophilicity of the ester carbonyl group dictate its reactivity. Accurate and unambiguous characterization of this compound is therefore a critical first step in any synthetic endeavor. This guide will provide a detailed roadmap for this characterization using modern spectroscopic methods.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching and bending).

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the ester and epoxide functionalities. The most prominent of these is the strong carbonyl (C=O) stretch of the ester group. The C-H bonds of the oxirane ring and the methyl group also give rise to characteristic signals.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~1750-1735 | C=O Stretch | Ester |

| ~1250-1000 | C-O Stretch | Ester and Epoxide |

| ~950-810 | C-O Stretch (ring) | Epoxide |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocol for Acquiring an IR Spectrum

Rationale: For a liquid sample like this compound, the simplest and most common method for obtaining an IR spectrum is by creating a thin film between two salt plates. This "neat" sample preparation avoids the use of solvents, which would introduce their own absorption bands and potentially obscure important signals from the analyte.[2][3][4] Sodium chloride (NaCl) or potassium bromide (KBr) plates are used as they are transparent to infrared radiation in the typical analysis range.[3]

Methodology:

-

Sample Preparation:

-

Ensure the salt plates (NaCl or KBr) are clean and dry. If necessary, polish them with a soft, lint-free cloth and a small amount of a dry solvent like dichloromethane, then allow the solvent to fully evaporate.

-

Place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

-

Instrument Setup:

-

Place the "sandwiched" salt plates into the sample holder of the Fourier Transform Infrared (FTIR) spectrometer.

-

Ensure the instrument is properly aligned and has a clear beam path.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal provide a wealth of structural information.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OCH₃ | ~3.8 | Singlet | 3H | The three protons of the methyl ester are chemically equivalent and have no adjacent protons to couple with, hence a singlet. Their proximity to the electronegative oxygen atom shifts them downfield. |

| -CH (oxirane) | ~3.5 | Doublet of Doublets | 1H | This proton is coupled to the two non-equivalent protons of the adjacent CH₂ group, resulting in a doublet of doublets. Its position on the electron-withdrawing epoxide ring shifts it downfield. |

| -CH₂ (oxirane) | ~2.9 and ~2.7 | Multiplets | 2H | These two protons are diastereotopic and therefore not chemically equivalent. They couple with each other and with the CH proton, leading to complex multiplets. |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm and can be influenced by the choice of deuterated solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals, one for each unique carbon atom in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~170 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, resulting in a large downfield chemical shift.[5] |

| -OCH₃ | ~52 | This carbon is attached to an electronegative oxygen atom, causing a downfield shift. |

| -CH (oxirane) | ~48 | The carbons of the strained epoxide ring appear at a characteristic upfield position compared to other sp³ carbons attached to oxygen. |

| -CH₂ (oxirane) | ~46 | Similar to the other oxirane carbon, its chemical shift is influenced by the ring strain and the electronegative oxygen. |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Rationale: High-resolution NMR spectra require the sample to be dissolved in a deuterated solvent to avoid a large solvent signal that would overwhelm the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like this compound due to its excellent dissolving power and relatively simple residual solvent peak.[6] Tetramethylsilane (TMS) is often added as an internal standard to provide a reference point for the chemical shift scale.[6]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Interpreting the Mass Spectrum of this compound

When subjected to electron ionization (EI), this compound will form a molecular ion (M⁺˙) corresponding to its molecular weight (102 g/mol ). This molecular ion is often unstable and will undergo fragmentation to produce smaller, more stable ions.

| m/z | Proposed Fragment | Significance |

| 102 | [C₄H₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 71 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group |

| 43 | [C₂H₃O]⁺ | A common fragment from the cleavage of the oxirane ring |

Note: The relative intensities of these fragments can provide further structural information.

Experimental Protocol for GC-MS Analysis

Rationale: Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable small molecules like this compound. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection.[7][8][9] This ensures that the mass spectrum obtained is of a pure compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to effectively separate the analyte from the solvent and any potential impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Use an appropriate capillary column (e.g., a non-polar DB-5ms or a slightly more polar DB-WAX) for the separation.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-200).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and carried through the GC column by an inert carrier gas (e.g., helium).

-

As the separated analyte elutes from the column, it enters the ion source of the mass spectrometer where it is ionized (typically by electron impact).

-

The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

-

-

Data Analysis:

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time.

-

The mass spectrum corresponding to this peak can be extracted and analyzed to identify the molecular ion and characteristic fragment ions.

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

-

IR spectroscopy confirms the presence of the key ester and epoxide functional groups.

-

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms and the specific structure of the molecule.

-

Mass spectrometry provides the molecular weight, confirming the elemental composition, and the fragmentation pattern serves as a final fingerprint to corroborate the structure deduced from NMR and IR.

By combining the information from these orthogonal techniques, a scientist can be highly confident in the identity and purity of their this compound sample.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. [Link]

-

Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

-

Kintek Solution. How Do You Prepare Samples For IR Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. [Link]

-

Thermo Nicolet. Infrared Spectra of Pure Liquids. [Link]

-

Infinita Lab. Infrared Spectroscopy Testing | ASTM E1252 & E168. [Link]

-

Purdue University Instrument Van Project. IR Spectra of Liquids. [Link]

-

University of California, Los Angeles. NMR Chemical Shifts. [Link]

-

EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). [Link]

-

PubChem. This compound. [Link]

-

National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

-

Wikipedia. Gas chromatography–mass spectrometry. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

University of Puget Sound. Spectroscopy Tutorial: Esters. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

-

ResearchGate. Monitoring of active ester formation using ¹H NMR spectroscopy. Both.... [Link]

-

National Institute of Standards and Technology. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

- 1. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 4. ursinus.edu [ursinus.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the NMR Spectroscopic Data of Methyl Oxirane-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl oxirane-2-carboxylate, also known as methyl glycidate. As a key chiral building block in the synthesis of various pharmaceuticals and fine chemicals, a thorough understanding of its structural characterization is paramount. This document offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, detailing chemical shifts, coupling constants, and peak assignments. Furthermore, it presents a validated experimental protocol for acquiring high-quality NMR data for this and similar epoxide compounds, ensuring reproducibility and accuracy in research and development settings.

Introduction

This compound (C₄H₆O₃) is a versatile bifunctional molecule containing both an epoxide and a methyl ester group.[1] The strained three-membered epoxide ring makes it a highly reactive intermediate, susceptible to nucleophilic ring-opening reactions, which is a cornerstone of its utility in organic synthesis. Its chirality at the C2 position adds to its significance as a precursor for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients.

Given its importance, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. This guide will delve into the detailed ¹H and ¹³C NMR spectral features of this compound, providing the necessary data and interpretation for its confident identification.

¹H and ¹³C NMR Spectral Data

The structural assignment of this compound's NMR spectra is based on the distinct electronic environments of its protons and carbons. The electronegativity of the oxygen atoms in the epoxide and ester functionalities significantly influences the chemical shifts.

¹H NMR Spectroscopy